molecular formula C10H11ClO2S B3314444 2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene CAS No. 951886-23-0

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene

Cat. No.: B3314444
CAS No.: 951886-23-0
M. Wt: 230.71 g/mol
InChI Key: BFESZNIPAQHTSU-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene is an organic compound that features a chloro-substituted propene chain attached to a thienyl ring, which is further substituted with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene typically involves the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline with appropriate reagents under controlled conditions. One common method involves the use of ethylene glycol in refluxing toluene containing p-toluenesulfonic acid as a catalyst . This reaction leads to the formation of the desired intermediate, which can then be further processed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Shares a similar chloro-substituted quinoline structure.

    2-Chloro-3-(1,3-dioxolan-2-yl)-quinoline: Contains the same dioxolane and chloro groups but differs in the overall structure.

Uniqueness

2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene is unique due to the presence of both the thienyl and dioxolane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(2-chloroprop-2-enyl)thiophen-2-yl]-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(11)6-8-2-3-9(14-8)10-12-4-5-13-10/h2-3,10H,1,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFESZNIPAQHTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(S1)C2OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
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2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 3
2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 4
2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 5
2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 6
2-Chloro-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene

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